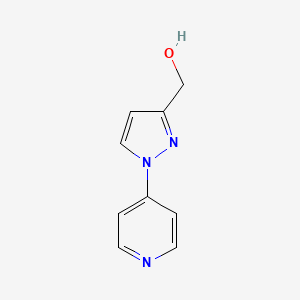![molecular formula C16H15FN4O4 B13924767 4-(2-Fluoro-4-nitrophenoxy)-2-[(pyrrolidin-1-yl)carbonylamino]pyridine CAS No. 864244-68-8](/img/structure/B13924767.png)
4-(2-Fluoro-4-nitrophenoxy)-2-[(pyrrolidin-1-yl)carbonylamino]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-Fluoro-4-nitrophenoxy)-2-pyridinyl]-1-pyrrolidinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolidine ring, and a nitrophenoxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Fluoro-4-nitrophenoxy)-2-pyridinyl]-1-pyrrolidinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Coupling Reaction: The nitrophenol derivative is then coupled with a pyridine derivative using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate product with pyrrolidine and a suitable activating agent, such as carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-[4-(2-Fluoro-4-nitrophenoxy)-2-pyridinyl]-1-pyrrolidinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of substituted phenoxy derivatives.
科学的研究の応用
N-[4-(2-Fluoro-4-nitrophenoxy)-2-pyridinyl]-1-pyrrolidinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitubercular agent.
Biological Research: The compound’s interactions with biological targets are of interest for developing new therapeutic agents.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of N-[4-(2-Fluoro-4-nitrophenoxy)-2-pyridinyl]-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: This compound shares a similar nitrophenoxy group and has been studied for its antitubercular activity.
N-(2-(3-Hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide: Another related compound with potential biological activities.
Uniqueness
N-[4-(2-Fluoro-4-nitrophenoxy)-2-pyridinyl]-1-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying various chemical and biological processes.
特性
CAS番号 |
864244-68-8 |
|---|---|
分子式 |
C16H15FN4O4 |
分子量 |
346.31 g/mol |
IUPAC名 |
N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C16H15FN4O4/c17-13-9-11(21(23)24)3-4-14(13)25-12-5-6-18-15(10-12)19-16(22)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,18,19,22) |
InChIキー |
PROUEVGVFPWCSL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


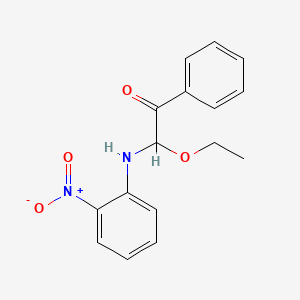

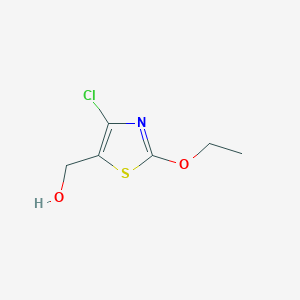
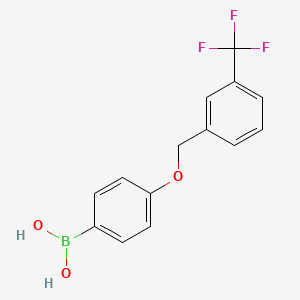
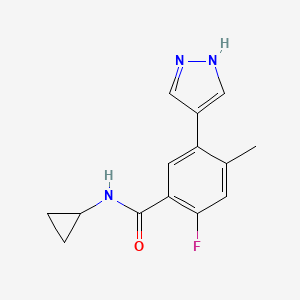
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13924720.png)
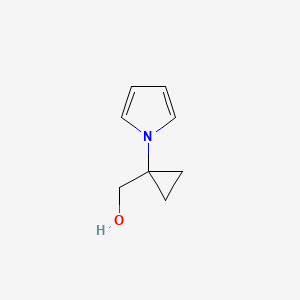
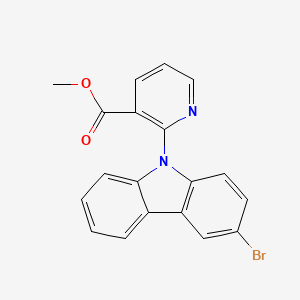
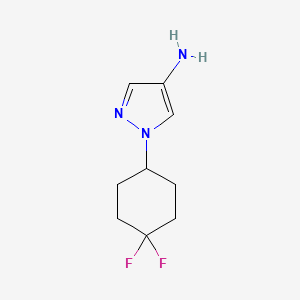
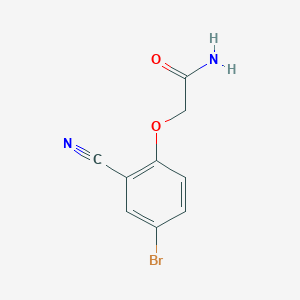
![n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13924756.png)

![Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13924761.png)
